4-Isobutoxy-3-methoxybenzoyl chloride
Description
Significance of Acyl Chlorides as Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in synthetic chemistry. wisdomlib.orglibretexts.org Their importance stems from their high reactivity, which allows for the efficient formation of a wide array of other functional groups and complex molecules. wisdomlib.orglibretexts.org The functional group, -COCl, features a carbonyl carbon that is highly electrophilic, making it susceptible to attack by even weak nucleophiles. chemeurope.com This reactivity makes acyl chlorides superior to their parent carboxylic acids in many synthetic applications, particularly in the synthesis of esters and amides where reactions proceed more rapidly and often to completion. savemyexams.com The versatility and reactivity of acyl chlorides have established them as cornerstones in the production of numerous commercial products, with estimates suggesting their use in the synthesis of over 75% of pharmaceuticals and 60% of agrochemicals. ontosight.ai
Overview of Acyl Chloride Chemistry within Modern Organic Synthesis
The chemistry of acyl chlorides is dominated by nucleophilic acyl substitution reactions. taylorandfrancis.com In these reactions, the chlorine atom, being a good leaving group, is replaced by a nucleophile. numberanalytics.com This general mechanism allows for the conversion of acyl chlorides into a variety of other carboxylic acid derivatives. wikipedia.org
Key reactions in modern organic synthesis include:
Hydrolysis: Acyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid. savemyexams.com This reaction is often a nuisance rather than a desired transformation. wikipedia.org
Alcoholysis/Phenolysis: The reaction with alcohols or phenols produces esters. This method is often preferred over Fischer esterification from carboxylic acids due to its faster reaction rate and higher yield. savemyexams.comwikipedia.org
Aminolysis/Ammonolysis: Acyl chlorides react with ammonia (B1221849) and primary or secondary amines to form amides. savemyexams.comwikipedia.org This is a common and efficient method for creating amide bonds, which are fundamental in biological systems and pharmaceutical compounds.
Friedel-Crafts Acylation: Aromatic acyl chlorides are used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming aryl ketones. This is a key carbon-carbon bond-forming reaction. taylorandfrancis.com
Reaction with Carbanions: Acyl chlorides serve as a source for the acyl cation synthon, reacting with organometallic reagents like Gilman reagents to produce ketones. chemeurope.com
These transformations highlight the central role of acyl chlorides as versatile building blocks, enabling chemists to construct complex molecular architectures. ontosight.ai
Contextualizing 4-Isobutoxy-3-methoxybenzoyl chloride within Substituted Benzoyl Chloride Chemistry
Benzoyl chloride and its substituted derivatives are a specific class of aromatic acyl chlorides that are widely used as intermediates in the synthesis of dyes, perfumes, pharmaceuticals, and resins. wikipedia.orggoogle.com The substituents on the benzene (B151609) ring can significantly influence the reactivity of the acyl chloride group and provide additional functional handles for further chemical modification. wikipedia.org
This compound belongs to this family of substituted benzoyl chlorides. Its structure features two key substituents on the benzene ring:
An isobutoxy group (-OCH₂CH(CH₃)₂) at position 4.
A methoxy (B1213986) group (-OCH₃) at position 3.
These alkoxy groups are electron-donating, which can influence the electrophilicity of the carbonyl carbon. Such compounds are often designed as specific building blocks for complex target molecules where these particular substitution patterns are required. researchgate.net For example, substituted benzoyl chlorides are crucial in creating diamide (B1670390) compounds, which have shown a wide range of biological activities and are used in various industrial applications. researchgate.net The synthesis of such compounds typically involves reacting the corresponding substituted benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemeurope.comontosight.ai
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value (for 4-Isobutoxybenzoyl chloride) | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClO₂ | nih.gov |
| Molecular Weight | 212.67 g/mol | nih.gov |
| IUPAC Name | 4-(2-methylpropoxy)benzoyl chloride | nih.gov |
| CAS Number | 40782-45-4 | nih.gov |
Scope and Focus of Research on this compound in Academic Literature
A review of academic literature indicates that dedicated research focusing specifically on this compound is limited. The compound is more likely to be mentioned as an intermediate or a building block within a broader synthetic context rather than being the primary subject of a study. Research on structurally similar compounds, such as 4-methoxybenzoyl chloride, is more extensive. chemicalbook.comsigmaaldrich.com Studies on these related compounds focus on their use in synthesizing derivatives with potential anti-cancer properties, their application as acylating agents, and their role in creating heterocyclic compounds and bioactive molecules. chemicalbook.comganeshremedies.com For instance, substituted benzoyl chlorides are employed in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, which have been investigated as novel anticancer agents. nih.gov Therefore, the research context for this compound can be inferred from its potential application in the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research, where its specific substitution pattern would be required to achieve a desired target structure and biological or physical properties.
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPTZYJKFNNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isobutoxy 3 Methoxybenzoyl Chloride
Precursor Synthesis: 4-Isobutoxy-3-methoxybenzoic Acid Derivatization
The primary precursor for 4-isobutoxy-3-methoxybenzoyl chloride is 4-isobutoxy-3-methoxybenzoic acid. finetechnology-ind.com The synthesis of this precursor typically begins with isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a phenolic acid. medchemexpress.comnih.govhmdb.ca The key step in this derivatization is an etherification reaction, specifically the Williamson ether synthesis. byjus.commasterorganicchemistry.comchemistrysteps.com
This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.commasterorganicchemistry.com In this case, the hydroxyl group of isovanillic acid is deprotonated by a base to form a phenoxide ion. This is followed by the introduction of an isobutyl halide, such as isobutyl bromide, which undergoes an S(_N)2 reaction with the phenoxide to form the isobutoxy ether linkage, yielding 4-isobutoxy-3-methoxybenzoic acid. youtube.comlibretexts.org The reaction is favored by using a primary alkyl halide to minimize competing elimination reactions. chemistrysteps.com
Another potential starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). wikipedia.org Following a similar Williamson ether synthesis protocol, the hydroxyl group of vanillic acid can be alkylated with an isobutyl halide to produce the desired 4-isobutoxy-3-methoxybenzoic acid.
Chlorinating Reagents and Their Application in Acyl Chloride Formation
The conversion of a carboxylic acid, such as 4-isobutoxy-3-methoxybenzoic acid, into an acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a suitable chlorinating agent. Several reagents are commonly employed for this purpose, each with its own set of advantages and reaction conditions.
Thionyl chloride (SOCl(_2)) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction between 4-isobutoxy-3-methoxybenzoic acid and thionyl chloride would produce this compound, along with the byproducts sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture. guidechem.com This method is often favored due to the straightforward purification of the product. The reaction is typically carried out in an inert solvent, and sometimes a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to accelerate the reaction. prepchem.com
Oxalyl chloride ((COCl)(_2)) is another effective reagent for converting carboxylic acids to acyl chlorides. chemicalbook.com The reaction with 4-isobutoxy-3-methoxybenzoic acid would yield the desired acyl chloride, with the byproducts being carbon dioxide (CO(_2)), carbon monoxide (CO), and hydrogen chloride (HCl). prepchem.com A key advantage of using oxalyl chloride is that the byproducts are all gaseous, which simplifies the workup procedure. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Phosphorus pentachloride (PCl(_5)) and phosphorus trichloride (B1173362) (PCl(_3)) are also capable of converting carboxylic acids to acyl chlorides. When 4-isobutoxy-3-methoxybenzoic acid is treated with PCl(_5), the products are this compound, phosphoryl chloride (POCl(_3)), and hydrogen chloride (HCl). In the case of PCl(_3), the reaction yields the acyl chloride and phosphorous acid (H(_3)PO(_3)). The choice between these two reagents can depend on the desired reaction conditions and the ease of separating the product from the byproducts.
Optimization of Reaction Conditions for Efficient Conversion
The efficient conversion of 4-isobutoxy-3-methoxybenzoic acid to its corresponding acyl chloride is contingent upon the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
The choice of solvent is crucial in the synthesis of acyl chlorides as it can influence reaction rates and the ease of product isolation. Ideal solvents for this transformation are typically aprotic and inert to the chlorinating agent and the acyl chloride product. Common choices include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, as well as aromatic hydrocarbons such as benzene (B151609) and toluene. Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) can also be used, although their basicity might lead to side reactions with some chlorinating agents. The solvent's boiling point is another important consideration, as it can dictate the feasible temperature range for the reaction.
Table of Compounds
Temperature and Pressure Control Strategies
Temperature and pressure are critical parameters in the synthesis of benzoyl chlorides, influencing reaction rates, yield, and purity. The conversion of substituted benzoic acids to their corresponding benzoyl chlorides is typically an endothermic process requiring heating.
For reactions involving thionyl chloride, the mixture is often heated to reflux. guidechem.comgoogle.com The boiling point of thionyl chloride is approximately 79°C, which provides a suitable temperature for the reaction to proceed at a reasonable rate under atmospheric pressure. youtube.com In some documented procedures for analogous compounds like 4-methoxybenzoyl chloride, the reaction with thionyl chloride is carried out for several hours under reflux to ensure complete conversion. guidechem.com A patent describing the synthesis of a substituted benzoyl chloride specifies metering thionyl chloride into the reaction mixture at temperatures between 80-90°C and maintaining this temperature for several hours. google.com
When using reagents like oxalyl chloride, the reaction can often be conducted at lower temperatures. For instance, the synthesis of various aryl acid chlorides using oxalyl chloride in dichloromethane is effectively carried out at room temperature (around 20-25°C) or slightly above, for example at 35°C. chemicalbook.comchemicalbook.com
Pressure control is particularly important during the purification stage. After the reaction is complete, excess chlorinating agent and any low-boiling solvents are typically removed. The desired benzoyl chloride product is then purified by distillation under reduced pressure (vacuum distillation). guidechem.comgoogle.com This technique is crucial because many substituted benzoyl chlorides have high boiling points and may be susceptible to thermal decomposition at atmospheric pressure. By reducing the pressure, the boiling point is lowered, allowing for distillation at a safer temperature. For example, a patent for synthesizing high-purity benzoyl chloride specifies distillation at a reduced pressure of 20-50 mmHg. google.com
The following table summarizes typical temperature and pressure conditions used in the synthesis of substituted benzoyl chlorides, which are applicable by analogy to this compound.
| Parameter | Value | Stage of Process | Rationale |
| Reaction Temperature (Thionyl Chloride) | Reflux (approx. 80-90°C) | Synthesis | To provide sufficient energy for the reaction to proceed to completion. google.com |
| Reaction Temperature (Oxalyl Chloride) | Room Temperature to 35°C | Synthesis | Milder conditions are often sufficient for this more reactive reagent. chemicalbook.comchemicalbook.com |
| Pressure | Atmospheric | Synthesis | Standard condition for refluxing with common chlorinating agents. |
| Pressure | Reduced (Vacuum) | Purification | To lower the boiling point of the product for distillation, preventing thermal decomposition. guidechem.comgoogle.com |
Catalytic Approaches in Benzoyl Chloride Formation
Catalysts are frequently employed in the formation of benzoyl chlorides to accelerate the reaction rate and improve efficiency. The choice of catalyst often depends on the chlorinating agent used.
When thionyl chloride is the reagent, a catalytic amount of N,N-dimethylformamide (DMF) is commonly added. google.com The DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid than thionyl chloride itself. This catalytic cycle enhances the rate of the reaction. Other catalysts mentioned for similar transformations include iron trichloride and benzyltriethylammonium chloride. google.com
For reactions involving oxalyl chloride, DMF is also the catalyst of choice. chemicalbook.comchemicalbook.com Just a few drops are typically sufficient to promote the reaction. The mechanism is analogous to the one with thionyl chloride, where an intermediate iminium species is formed, which then facilitates the chlorination.
In some industrial processes for related compounds, Lewis acids such as zinc chloride have been used as catalysts, particularly when the starting material is reacted with benzotrichloride (B165768) instead of a standard chlorinating agent. guidechem.com For the direct chlorination of substituted benzaldehydes to form benzoyl chlorides, radical initiators like azo compounds (e.g., 2,2′-azobis(isobutyronitrile)) can be used. google.com However, for the conversion of a benzoic acid, the DMF/thionyl chloride or DMF/oxalyl chloride systems are most common.
The table below details common catalysts used in the synthesis of benzoyl chlorides.
| Catalyst | Associated Chlorinating Agent | Typical Amount | Mechanism of Action |
| N,N-Dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride | Catalytic (e.g., a few drops) | Forms a more reactive electrophilic intermediate (Vilsmeier reagent). google.comchemicalbook.comchemicalbook.com |
| Pyridine (B92270) | Thionyl Chloride | Catalytic | Acts as a nucleophilic catalyst and an acid scavenger. |
| Zinc Chloride (ZnCl₂) | Trichloromethylbenzene | Catalytic | Functions as a Lewis acid to activate the reactants. guidechem.com |
| Iron Trichloride (FeCl₃) | Thionyl Chloride | Catalytic | Lewis acid catalyst. google.com |
Purification Techniques for this compound Intermediates
The primary intermediate in the synthesis of this compound is its precursor, 4-isobutoxy-3-methoxybenzoic acid. The purity of this starting material is crucial for obtaining a high-quality final product. The synthesis of this precursor often starts from vanillic acid (4-hydroxy-3-methoxybenzoic acid) wikipedia.org or isovanillic acid (3-hydroxy-4-methoxybenzoic acid), chemicalbook.com which is then alkylated with an isobutyl halide.
After the alkylation reaction to form 4-isobutoxy-3-methoxybenzoic acid, the crude product is typically isolated and purified. Common purification techniques for this type of intermediate include:
Extraction: The reaction mixture is often worked up by partitioning between an organic solvent and an aqueous solution. For instance, after alkylating a hydroxybenzoic acid, the product can be extracted into an organic solvent. Washing with a basic aqueous solution (like sodium bicarbonate) can remove unreacted acidic starting material, while washing with an acidic solution can remove basic impurities. The product can then be isolated by acidifying the basic extract to precipitate the carboxylic acid.
Recrystallization: This is a standard method for purifying solid organic compounds. The crude 4-isobutoxy-3-methoxybenzoic acid can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography: For more challenging purifications or for isolating very pure material, flash column chromatography over silica (B1680970) gel is a powerful technique. psu.edu A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to separate the desired compound from byproducts and unreacted starting materials. psu.edu
Once the pure 4-isobutoxy-3-methoxybenzoic acid is obtained, it is converted to the benzoyl chloride. The purification of the final product, this compound, typically involves the following steps:
Removal of Excess Reagent: After the reaction is complete, the excess volatile chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and the reaction solvent are removed under reduced pressure. chemicalbook.com
Vacuum Distillation: The crude benzoyl chloride is then purified by distillation under high vacuum. guidechem.comgoogle.com This is the most common and effective method for purifying liquid acyl chlorides, as it separates the product from non-volatile impurities and any high-boiling byproducts.
The following table summarizes the purification techniques for the key intermediate and the final product.
| Compound | Purification Technique | Description |
| 4-Isobutoxy-3-methoxybenzoic acid (Intermediate) | Extraction | Separation based on solubility and acid-base properties. |
| Recrystallization | Purification of the solid intermediate based on differential solubility in a solvent at different temperatures. | |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (eluent). psu.edu | |
| This compound (Final Product) | Distillation under Reduced Pressure | Separation of the liquid product based on boiling point at low pressure to prevent decomposition. guidechem.comgoogle.com |
Chemical Reactivity and Reaction Mechanisms of 4 Isobutoxy 3 Methoxybenzoyl Chloride
Fundamental Principles of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids. chemistrysteps.commsu.edu This heightened reactivity is a consequence of the electronic properties of the acyl chloride functional group.
The carbonyl carbon in 4-Isobutoxy-3-methoxybenzoyl chloride is highly electrophilic, meaning it has a significant partial positive charge and is susceptible to attack by electron-rich species (nucleophiles). khanacademy.orgopenochem.org This electrophilicity arises from two main factors:
Inductive Effect: The oxygen and chlorine atoms attached to the carbonyl carbon are both highly electronegative. They inductively withdraw electron density from the carbonyl carbon, increasing its partial positive charge. openochem.orgreddit.com
Resonance: While the lone pairs on the oxygen and chlorine atoms can participate in resonance, donating electron density to the carbonyl carbon, this effect is less significant for the chlorine atom. The overlap between the 3p orbital of chlorine and the 2p orbital of carbon is poor, making the resonance stabilization of the acyl chloride less effective compared to other carboxylic acid derivatives like amides or esters. libretexts.orglibretexts.org This leaves the carbonyl carbon more electron-deficient and, therefore, more reactive. openochem.org
The presence of the isobutoxy and methoxy (B1213986) groups on the benzene (B151609) ring also influences the electrophilicity of the carbonyl carbon through their electronic effects on the aromatic system.
A crucial factor in the high reactivity of acyl chlorides is the nature of the chloride ion as an excellent leaving group. khanacademy.orgbyjus.com A good leaving group is a species that is stable on its own after it has departed from the molecule. The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), which means it is a very weak base and highly stable in solution. byjus.com This stability facilitates its departure during the course of a reaction, driving the nucleophilic acyl substitution forward. sketchy.com
Reactivity Comparison with Other Carboxylic Acid Derivatives
Acyl chlorides, including this compound, are at the top of the reactivity hierarchy for carboxylic acid derivatives. msu.edulibretexts.org This order of reactivity is primarily determined by the ability of the leaving group to depart. byjus.comsketchy.com A general reactivity series is as follows:
Acyl Chloride > Acid Anhydride (B1165640) > Ester > Amide > Carboxylate byjus.comlibretexts.org
| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |
| Acyl Chloride | Cl⁻ | Very Weak | Very High |
| Acid Anhydride | RCOO⁻ | Weak | High |
| Ester | RO⁻ | Strong | Moderate |
| Amide | R₂N⁻ | Very Strong | Low |
This trend can be explained by considering the basicity of the leaving groups. Weaker bases are better leaving groups. byjus.compearson.com The chloride ion is a very weak base, making acyl chlorides highly reactive. byjus.com In contrast, the amide ion (R₂N⁻) is a very strong base, making amides the least reactive of the common carboxylic acid derivatives. byjus.com It is generally possible to convert a more reactive carboxylic acid derivative into a less reactive one, but the reverse is not typically feasible without specific reagents. libretexts.orglibretexts.org For instance, this compound can readily react with an alcohol to form an ester or with an amine to form an amide. ganeshremedies.com
Specific Reaction Pathways for this compound
This compound is a reactive acyl chloride that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the electrophilic acyl carbon, which is susceptible to attack by various nucleophiles. The presence of the isobutoxy and methoxy groups on the benzene ring influences the electron density of the aromatic system and can affect the reactivity of the acyl chloride group. This section will delve into the specific reaction pathways of this compound, including acylation reactions, Friedel-Crafts acylation involving related benzoyl chlorides, and its reactions with organometallic reagents.
Acylation Reactions
Acylation reactions are fundamental transformations involving the introduction of an acyl group (R-C=O) into a molecule. This compound, as a typical benzoyl chloride, readily undergoes acylation reactions with a wide range of nucleophiles, including alcohols, amines, and carboxylic acids. These reactions are central to the synthesis of esters, amides, and anhydrides, respectively. The general mechanism for these reactions involves the nucleophilic attack of the heteroatom (oxygen or nitrogen) of the reacting molecule on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group, to form the corresponding acylated product and hydrochloric acid.
The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the hydrochloric acid byproduct, which can otherwise protonate the nucleophile and hinder the reaction.
Reaction with Alcohols to Form Esters:
The reaction of this compound with alcohols yields the corresponding esters, which are valuable compounds in various fields, including pharmaceuticals and materials science.
| Reactant (Alcohol) | Product (Ester) | Reaction Conditions | Yield (%) |
| Ethanol | Ethyl 4-isobutoxy-3-methoxybenzoate | Pyridine, CH2Cl2, 0 °C to rt | High |
| Phenol | Phenyl 4-isobutoxy-3-methoxybenzoate | Triethylamine, Toluene, rt | Good |
| Isopropanol | Isopropyl 4-isobutoxy-3-methoxybenzoate | DMAP, CH2Cl2, rt | High |
Reaction with Amines to Form Amides:
The synthesis of amides from this compound and amines is a robust and widely used reaction. Amide bonds are a cornerstone of peptide and protein chemistry and are present in many biologically active molecules.
| Reactant (Amine) | Product (Amide) | Reaction Conditions | Yield (%) |
| Aniline | N-phenyl-4-isobutoxy-3-methoxybenzamide | Pyridine, THF, 0 °C to rt | Excellent |
| Benzylamine | N-benzyl-4-isobutoxy-3-methoxybenzamide | NaOH (aq), CH2Cl2, rt | High |
| Diethylamine | N,N-diethyl-4-isobutoxy-3-methoxybenzamide | Triethylamine, CH2Cl2, rt | Good |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily react with acyl chlorides like this compound. These reactions provide efficient routes for the synthesis of ketones and tertiary alcohols.
Reaction with Grignard Reagents:
The reaction of an acyl chloride with a Grignard reagent typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the chloride ion to form a ketone. If an excess of the Grignard reagent is present, it will then react with the newly formed ketone in a subsequent nucleophilic addition to yield a tertiary alcohol after acidic workup.
To obtain the ketone as the major product, the reaction can be carried out at low temperatures and with a controlled amount of the Grignard reagent.
| Grignard Reagent | Intermediate Product (Ketone) | Final Product (Tertiary Alcohol) |
| Methylmagnesium bromide | 1-(4-Isobutoxy-3-methoxyphenyl)ethan-1-one | 2-(4-Isobutoxy-3-methoxyphenyl)propan-2-ol |
| Phenylmagnesium bromide | (4-Isobutoxy-3-methoxyphenyl)(phenyl)methanone | (4-Isobutoxy-3-methoxyphenyl)diphenylmethanol |
| Ethylmagnesium chloride | 1-(4-Isobutoxy-3-methoxyphenyl)propan-1-one | 3-(4-Isobutoxy-3-methoxyphenyl)pentan-3-ol |
Reaction with Organocuprates (Gilman Reagents):
For the selective synthesis of ketones from acyl chlorides, organocuprates, also known as Gilman reagents (R₂CuLi), are often the reagents of choice. Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents and are highly effective in reacting with acyl chlorides to form ketones without proceeding to the tertiary alcohol. The reaction is typically carried out at low temperatures.
| Organocuprate Reagent | Product (Ketone) |
| Lithium dimethylcuprate | 1-(4-Isobutoxy-3-methoxyphenyl)ethan-1-one |
| Lithium diphenylcuprate | (4-Isobutoxy-3-methoxyphenyl)(phenyl)methanone |
| Lithium diethylcuprate | 1-(4-Isobutoxy-3-methoxyphenyl)propan-1-one |
This selectivity makes organocuprates valuable tools in organic synthesis for the preparation of a wide range of ketones from acyl chlorides.
Applications of 4 Isobutoxy 3 Methoxybenzoyl Chloride in Complex Molecule Synthesis
Synthesis of Esters via Alcoholysis and Phenolysis
The reaction of 4-Isobutoxy-3-methoxybenzoyl chloride with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to the corresponding esters. This transformation is a cornerstone of organic synthesis, enabling the coupling of the isobutoxy-methoxybenzoyl moiety to a wide range of alcohol-containing substrates. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. nih.gov
The esterification of primary and secondary alcohols with acyl chlorides like this compound is a well-established and efficient process. commonorganicchemistry.com Primary alcohols typically react more rapidly than secondary alcohols, a difference attributed to the greater steric hindrance around the hydroxyl group of secondary alcohols.
The reaction is commonly performed in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether. A key consideration is the management of the hydrogen chloride (HCl) gas that is produced as a byproduct. nih.gov To prevent unwanted side reactions and to drive the equilibrium towards the product, a stoichiometric amount of a non-nucleophilic base is typically added to the reaction mixture. This base acts as an acid scavenger, neutralizing the HCl as it is formed. Common bases for this purpose include pyridine (B92270) and triethylamine (B128534).
Table 1: Typical Conditions for Esterification of Alcohols with Acyl Chlorides
| Parameter | Condition | Purpose |
| Alcohols | Primary or Secondary | The nucleophile that forms the ester. |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Dissolves reactants without participating in the reaction. |
| Base | Pyridine, Triethylamine | Scavenges HCl byproduct to prevent side reactions and drive the reaction forward. nih.gov |
| Temperature | 0 °C to room temperature | Mild conditions are usually sufficient due to the high reactivity of the acyl chloride. |
Chemoselectivity can be a critical objective when multiple hydroxyl groups are present in a substrate molecule. Due to their difference in reactivity, it is often possible to selectively acylate a primary alcohol in the presence of a secondary or tertiary alcohol. This inherent selectivity is based on the lower steric hindrance and higher nucleophilicity of primary alcohols.
To enhance this selectivity, reaction conditions can be carefully controlled. For instance, conducting the reaction at lower temperatures can amplify the kinetic differences between the competing reactions. Furthermore, specialized catalysts can be employed to achieve high levels of chemoselectivity. For example, certain Lewis acid catalysts have been shown to be highly effective for the selective esterification of primary alcohols with carboxylic acids in the presence of secondary alcohols, a principle that extends to reactions involving more reactive acyl chlorides. researchgate.net
Synthesis of Amides via Aminolysis
Aminolysis, the reaction of this compound with an amine, is a highly efficient method for the formation of amide bonds. ganeshremedies.comsigmaaldrich.com Amines are generally more potent nucleophiles than alcohols, meaning these reactions are often rapid and proceed to completion under mild conditions. This reaction is fundamental in the synthesis of a vast array of chemical compounds, including many pharmaceuticals.
Both primary and secondary amines react readily with this compound to yield N-substituted and N,N-disubstituted amides, respectively. libretexts.org The reaction follows the same nucleophilic addition-elimination mechanism as esterification. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen, resulting in the formation of a stable amide bond. libretexts.org The reaction is typically vigorous and often exothermic. libretexts.org
The aminolysis of an acyl chloride produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed. libretexts.org This byproduct will readily react with any available amine in the mixture to form an ammonium (B1175870) salt. libretexts.orglibretexts.org This protonated amine is no longer nucleophilic and cannot participate in the desired amide-forming reaction.
To circumvent this issue and ensure the reaction proceeds to completion, proper stoichiometry is essential. Two primary strategies are employed:
Use of Excess Amine: A minimum of two equivalents of the amine reactant is used. The first equivalent acts as the nucleophile to form the amide, while the second equivalent serves as a base to neutralize the generated HCl. libretexts.org
Use of an Auxiliary Base: One equivalent of the amine is used along with at least one equivalent of a different, non-nucleophilic base (an "acid scavenger") such as triethylamine or pyridine. hud.ac.uk This auxiliary base neutralizes the HCl, preserving the concentration of the primary or secondary amine nucleophile. This method is preferred when the amine reactant is valuable or complex.
Table 2: Stoichiometric Approaches for Amide Synthesis from Acyl Chlorides
| Approach | Amine Stoichiometry | Auxiliary Base | Outcome |
| Excess Amine | ≥ 2 equivalents | None | One equivalent acts as nucleophile, one as a base. libretexts.org |
| Auxiliary Base | 1 equivalent | ≥ 1 equivalent (e.g., Triethylamine) | Amine acts as a nucleophile; auxiliary base neutralizes HCl. hud.ac.uk |
The high reactivity of acyl chlorides makes them suitable reagents for solid-phase synthesis, a technique used for the stepwise assembly of large molecules like peptides and oligonucleotides on a polymer support. In this methodology, a molecule is anchored to a solid resin and reagents are passed over it in solution.
In the context of solid-phase peptide synthesis (SPPS), an amino acid can be activated to a highly reactive species to facilitate its coupling to an amine group on the growing peptide chain, which is itself attached to the resin. While other activating agents are more common, the principle of using a highly reactive acyl group is central. An acyl chloride, such as this compound, could be used to cap a peptide chain or to attach this specific chemical moiety to a resin-bound substrate. The fast reaction rates and the ease of washing away excess reagents make acyl chlorides effective for such applications, ensuring the high yields required for multistep syntheses. nih.gov
Formation of Acid Anhydrides
This compound is a precursor to its corresponding carboxylic acid, 4-isobutoxy-3-methoxybenzoic acid, which can be used to generate both symmetric and mixed acid anhydrides. These anhydrides serve as activated acylating agents in various organic transformations.
Symmetric anhydrides are typically formed by the dehydration of two equivalents of a carboxylic acid. While direct use of the acid chloride is not the primary route, 4-isobutoxy-3-methoxybenzoic acid (derived from the hydrolysis of the acid chloride) can be converted to its symmetric anhydride (B1165640), bis(4-isobutoxy-3-methoxybenzoic) anhydride. This transformation is commonly achieved by reacting the carboxylic acid with a suitable dehydrating agent, such as a carbodiimide (B86325) (e.g., DCC) or by treatment with other activating agents.
The general reaction is as follows:
2 x (4-Isobutoxy-3-methoxybenzoic acid) + Dehydrating Agent → Bis(4-isobutoxy-3-methoxybenzoic) anhydride + Byproducts
Table 1: Representative Dehydrating Agents for Symmetric Anhydride Synthesis
| Dehydrating Agent | Typical Conditions | Byproduct |
| Dicyclohexylcarbodiimide (DCC) | Anhydrous solvent (e.g., CH₂Cl₂, THF) | Dicyclohexylurea (DCU) |
| Acetic Anhydride | Heating | Acetic Acid |
| Trifluoroacetic Anhydride (TFAA) | Pyridine, low temperature | Trifluoroacetic Acid |
Mixed anhydrides are valuable intermediates, particularly in peptide synthesis, as they provide a controlled method for forming amide bonds. 4-Isobutoxy-3-methoxybenzoic acid can be converted into a mixed anhydride by reacting it with a different acyl chloride or, more commonly, an alkyl chloroformate in the presence of a tertiary amine base at low temperatures. Isobutyl chloroformate is a widely used reagent for this purpose. The resulting mixed carbonic anhydride activates the carboxyl group for nucleophilic attack by an amine, leading to amide bond formation.
This two-step process involves:
Activation Step: Reaction of the N-protected amino acid (or 4-isobutoxy-3-methoxybenzoic acid) with an alkyl chloroformate to form the mixed anhydride.
Coupling Step: Reaction of the mixed anhydride with an amine nucleophile (e.g., an amino acid ester) to form the desired peptide or amide bond.
The sterically hindered nature of the activating group (e.g., from isobutyl chloroformate) helps to ensure that the nucleophilic attack occurs preferentially at the carbonyl carbon of the desired carboxylic acid.
Table 2: Key Reagents and Conditions for Mixed Anhydride Synthesis in Amide Coupling
| Reagent/Condition | Purpose | Example |
| Carboxylic Acid | The acyl group to be transferred | 4-Isobutoxy-3-methoxybenzoic acid |
| Activating Agent | Forms the mixed anhydride | Isobutyl chloroformate, Pivaloyl chloride |
| Tertiary Amine Base | Neutralizes HCl byproduct | N-Methylmorpholine (NMM), Triethylamine (TEA) |
| Solvent | Inert reaction medium | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) |
| Temperature | Control reactivity, minimize side reactions | -15 °C to 0 °C |
| Nucleophile | Forms the final amide bond | Amino acid ester, Amine |
Construction of Heterocyclic Systems
Acyl chlorides are fundamental reagents for introducing benzoyl moieties into various molecules, which can then undergo cyclization to form heterocyclic rings.
While not typically formed in a single step from a benzoyl chloride, pyrazole (B372694) derivatives bearing the 4-isobutoxy-3-methoxyphenyl substituent can be synthesized using a multi-step sequence where the acid chloride is a key starting material. A common and effective method involves the synthesis of a 1,3-diketone intermediate. chemicalbook.comorganic-chemistry.org
The synthesis proceeds via two main steps:
Formation of a 1,3-Diketone: this compound is reacted with a ketone enolate in a Claisen condensation-type reaction to furnish a 1-(4-isobutoxy-3-methoxyphenyl)-1,3-diketone.
Cyclocondensation: The resulting 1,3-diketone is then treated with hydrazine (B178648) or a substituted hydrazine. The hydrazine undergoes a cyclocondensation reaction with the two carbonyl groups of the diketone to form the pyrazole ring. organic-chemistry.org
This method allows for the regioselective synthesis of highly substituted pyrazoles.
Table 3: General Scheme for Pyrazole Synthesis via 1,3-Diketone Intermediate
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product |
| 1 | This compound | Ketone (e.g., Acetone) + Base (e.g., NaH) | 1-(4-Isobutoxy-3-methoxyphenyl)butane-1,3-dione |
| 2 | 1-(4-Isobutoxy-3-methoxyphenyl)butane-1,3-dione | Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) | 5-(4-Isobutoxy-3-methoxyphenyl)-3-methyl-1H-pyrazole |
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process that frequently begins with a carboxylic acid derivative. nih.gov this compound can be readily utilized in this pathway by first converting it into the corresponding acid hydrazide. nih.govnih.gov
The synthetic sequence is as follows:
Hydrazide Formation: The acid chloride is reacted with hydrazine hydrate to produce 4-isobutoxy-3-methoxybenzohydrazide.
Cyclization: This benzohydrazide (B10538) intermediate is then reacted with another carboxylic acid (or its derivative) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to effect cyclization and form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, the hydrazide can be reacted with other reagents like orthoesters or carbon disulfide to yield different oxadiazole derivatives.
Table 4: Representative Pathway for 1,3,4-Oxadiazole Synthesis
| Step | Starting Material | Reagent(s) | Product |
| 1 | This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | 4-Isobutoxy-3-methoxybenzohydrazide |
| 2 | 4-Isobutoxy-3-methoxybenzohydrazide | R-COOH, POCl₃ | 2-(4-Isobutoxy-3-methoxyphenyl)-5-R-1,3,4-oxadiazole |
The construction of the isoxazole (B147169) ring typically proceeds through pathways such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, or the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. organic-chemistry.orgnih.gov
A plausible, albeit indirect, route using this compound would involve its conversion to a precursor suitable for isoxazole ring formation. One such method is the synthesis of a chalcone (B49325) (an α,β-unsaturated ketone).
Chalcone Synthesis: The acid chloride can be used in a Friedel-Crafts acylation to prepare a 4-isobutoxy-3-methoxyacetophenone. This acetophenone (B1666503) can then undergo a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde to yield a chalcone derivative.
Cyclization with Hydroxylamine: The resulting chalcone is then reacted with hydroxylamine hydrochloride. The hydroxylamine adds to the α,β-unsaturated system and subsequently cyclizes to form the 3,5-disubstituted isoxazole ring.
This approach allows for the incorporation of the 4-isobutoxy-3-methoxyphenyl moiety at either the C3 or C5 position of the isoxazole ring, depending on the synthetic design of the chalcone intermediate.
Integration into Multi-Step Synthesis Schemes for Complex Architectures
The strategic incorporation of this compound into multi-step synthetic sequences highlights its utility as a versatile building block for the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive acyl chloride for amide or ester formation and a substituted phenyl ring, allows for its seamless integration into convergent or linear synthetic strategies. A notable example of its application is in the synthesis of precursors for pharmacologically active molecules, such as Febuxostat.
In the synthesis of key intermediates for Febuxostat, a potent xanthine (B1682287) oxidase inhibitor, derivatives of 4-isobutoxy-3-methoxybenzoic acid are crucial. The synthesis of 3-cyano-4-isobutoxybenzothiamide, a precursor to Febuxostat, logically involves the use of this compound or a closely related activated form of the corresponding carboxylic acid.
The general synthetic approach involves the initial preparation of a suitably substituted benzoic acid, which is then converted to the highly reactive benzoyl chloride. This intermediate can then be reacted with an appropriate amine to form the desired amide bond, a key step in elongating the molecular framework. The isobutoxy and methoxy (B1213986) substituents on the aromatic ring are critical for modulating the electronic properties and solubility of the target molecule, as well as providing specific points for further functionalization if required.
The following table outlines a representative multi-step synthesis where this compound serves as a pivotal intermediate:
| Target Molecule/Intermediate | Role of this compound | Key Reaction Step | Significance in Overall Synthesis |
| 3-cyano-4-isobutoxybenzamide | Acylating agent | Amidation of an amine with this compound | Introduction of the core benzoyl moiety and formation of a stable amide linkage. |
| 3-cyano-4-isobutoxybenzothiamide | Precursor to the corresponding thioamide | Conversion of the amide to a thioamide using a thionating agent (e.g., Lawesson's reagent). | A key transformation in the pathway towards the thiazole (B1198619) ring of Febuxostat. |
This integration into a multi-step synthesis demonstrates the compound's importance. The precise sequence of reactions, starting from simpler precursors and methodically introducing functional groups, relies on the predictable reactivity of intermediates like this compound. The robust nature of the benzoyl chloride allows for its use under various reaction conditions, ensuring high yields and purity of the subsequent products, which is a critical consideration in the total synthesis of complex and high-value molecules.
Advanced Methodological Considerations in Synthesis Involving 4 Isobutoxy 3 Methoxybenzoyl Chloride
Catalytic Strategies in Acyl Chloride Transformations
Catalysis offers a powerful tool for activating and transforming acyl chlorides under mild conditions, often with functionalities and selectivities that are unattainable through classical methods.
Palladium and rhodium complexes are at the forefront of organometallic catalysis for acyl chloride transformations. These catalysts facilitate a variety of cross-coupling reactions, providing efficient routes to ketones and other carbonyl-containing compounds.
Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are particularly effective for forming new carbon-carbon bonds. In these reactions, an organostannane reagent couples with an acyl chloride. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. acs.org A key advantage of this method is its high chemoselectivity, allowing the acyl chloride group to react in preference to other functional groups, such as aryl chlorides or bromides, that might be present in the molecule. organic-chemistry.org For a substrate like 4-Isobutoxy-3-methoxybenzoyl chloride, this allows for precise coupling at the carbonyl carbon. The selectivity can be finely tuned by modifying the ligands on the palladium catalyst. nih.gov For instance, some palladium catalysts can promote the desired aroylation, while others might lead to decarbonylation followed by arylation. nih.gov
Rhodium catalysts are also employed in transformations of acyl chlorides. researchgate.net For example, Rh-catalyzed additions can be used for the asymmetric synthesis of complex molecules. acs.org These reactions leverage the ability of rhodium to mediate bond formations with high control over the stereochemical outcome.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of Aroyl Chlorides This table illustrates common catalytic systems applicable to aroyl chlorides like this compound.
| Catalyst Precursor | Ligand | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂ | PPh₃ | 1-Tributylstannyl Glycal | Aroyl C-Glycal | nih.gov |
| Pd(PPh₃)₄ | None | 1-Tributylstannyl Glycal | Aryl C-Glycal (via decarbonylation) | nih.gov |
| [PdCl₂(di-tert-butylchlorophosphine)]₂ | None | Organostannanes | Aliphatic/Aromatic Ketones | organic-chemistry.org |
| Pd(0) | Xantphos | Norbornene | Carbochlorocarbonylation Product | researchgate.net |
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for generating acyl radicals from abundant and inexpensive aroyl chlorides. rsc.orgx-mol.net Under mild conditions, a photocatalyst, upon irradiation with visible light, can induce a single-electron transfer to the aroyl chloride. nih.gov This process generates an acyl radical, which can then participate in various bond-forming cascade reactions. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of valuable heterocyclic compounds and for acyl lactonization of alkenes. rsc.orgresearchgate.net
The reaction proceeds via a redox-neutral mechanism, making it highly efficient and atom-economical. rsc.org This approach is compatible with a wide range of functional groups, which would allow the methoxy (B1213986) and isobutoxy groups of this compound to remain intact during the transformation. researchgate.net The ability to generate acyl radicals under such gentle conditions opens up new synthetic pathways that are complementary to traditional organometallic methods. acs.org
Chemo-, Regio-, and Stereoselective Synthetic Approaches
Achieving high levels of selectivity is a central goal in modern organic synthesis. For a multifunctional compound like this compound, controlling chemo-, regio-, and stereoselectivity is crucial for its effective use in complex syntheses.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In reactions involving this compound, the high reactivity of the acyl chloride group is often exploited. For instance, in palladium-catalyzed cross-coupling reactions, specific catalyst-ligand systems can ensure that the acyl chloride reacts selectively over potential C-Cl or C-Br bonds elsewhere in the molecule. organic-chemistry.org
Regioselectivity , or the control of the site of reaction, is critical in reactions such as the Friedel-Crafts acylation of aromatic compounds. While not a feature of the acyl chloride itself, the electronic properties of the substituents on the benzoyl ring of this compound would direct the regiochemical outcome of any further electrophilic aromatic substitution reactions.
Stereoselectivity involves controlling the formation of stereoisomers. While the compound itself is achiral, it can be used as a reagent in the synthesis of chiral molecules. The development of new catalytic methods allows for high stereocontrol in reactions such as the enantioselective bromochlorination of chalcones, which can be achieved using a chiral Lewis base promoter. nih.gov Such principles of asymmetric catalysis can be applied to reactions where this compound is used to introduce the 4-isobutoxy-3-methoxybenzoyl moiety into a chiral product.
Green Chemistry Principles in Acyl Chloride Chemistry
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of acyl chloride chemistry, this often involves replacing hazardous reagents and solvents, improving atom economy, and enhancing energy efficiency.
A significant green advancement is the replacement of traditional dipolar aprotic solvents like DMF and dichloromethane (B109758) with bio-based alternatives such as Cyrene™. rsc.org Protocols have been developed for the synthesis of amides from acid chlorides and primary amines in Cyrene™, which not only reduces the use of toxic solvents but also simplifies work-up procedures and increases molar efficiency. rsc.org
Furthermore, green chemistry encourages the use of catalytic processes over stoichiometric reagents to minimize waste. tandfonline.com The catalytic transformations discussed, such as organometallic cross-coupling and photocatalysis, align with this principle by using small amounts of catalysts to achieve high product yields. Another approach involves modifying reaction conditions to avoid harsh chemicals. For example, metal-free, neutral conditions have been developed for the preparation of amides from acid chlorides, providing an eco-friendly and scalable process. tandfonline.com
Flow Chemistry Applications in Acyl Chloride Reactions
Flow chemistry, or continuous-flow synthesis, offers significant advantages in safety, efficiency, and scalability for reactions involving highly reactive or hazardous compounds like acyl chlorides. amt.uk By performing reactions in a continuous stream within a microreactor or coiled tubing, precise control over parameters like temperature, pressure, and reaction time is achieved. nih.gov
This technology is particularly beneficial for managing hazardous intermediates. For example, the Curtius rearrangement, which involves the formation of potentially explosive acyl azides from acyl chlorides, can be performed much more safely in a flow system where only small amounts of the hazardous intermediate are present at any given time. nih.gov Flow chemistry also enables the safe on-demand synthesis and immediate use of toxic reagents like phosgene, which can be used to generate acyl chlorides in-line. acs.orgacs.org
The enhanced heat and mass transfer in flow reactors can lead to faster reactions and cleaner products compared to batch processing. amt.uk This has been demonstrated in applications such as Friedel-Crafts acylations and multistep syntheses leading to pharmaceutical products. acs.org The transition from batch to flow synthesis can be guided by kinetic studies, allowing for rapid and efficient process optimization. vapourtec.com
Theoretical and Computational Investigations of 4 Isobutoxy 3 Methoxybenzoyl Chloride Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 4-isobutoxy-3-methoxybenzoyl chloride, these methods elucidate the electronic landscape, providing insights into how the arrangement of electrons and the nature of the substituents influence its chemical behavior.
Key parameters derived from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), Mulliken charge distribution, and the Molecular Electrostatic Potential (MEP), serve as powerful descriptors of reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For an acyl chloride, the most positive potential is localized on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The MEP surface would also show negative potential around the carbonyl oxygen and the chlorine atom, as well as the oxygen atoms of the alkoxy groups.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. While known to be basis-set dependent, Mulliken charges offer a qualitative picture. The carbonyl carbon in this compound is expected to carry a significant positive partial charge, making it highly electrophilic. The values of these charges can be compared with other substituted benzoyl chlorides to rank their relative reactivities toward nucleophiles.
| Computational Parameter | Significance for Reactivity | Expected Influence of 3-Methoxy & 4-Isobutoxy Groups |
| HOMO Energy | Electron-donating ability | Energy level is raised, increasing electron-donating potential of the aromatic ring. |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Energy level is slightly raised, potentially decreasing the electrophilicity of the carbonyl carbon compared to electron-withdrawn analogues. |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | The gap may be slightly narrowed, suggesting increased overall reactivity. |
| MEP (Carbonyl Carbon) | Site for nucleophilic attack | A highly positive potential (blue region), confirming it as the primary electrophilic center. |
| Mulliken Charge (C=O) | Electrophilicity of the carbonyl carbon | A significant positive partial charge, quantifying its susceptibility to nucleophilic attack. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the detailed pathways of chemical reactions, including the structures and energies of reactants, products, intermediates, and transition states. For this compound, DFT studies can elucidate the mechanisms of its characteristic reactions, such as hydrolysis, alcoholysis, and aminolysis, which proceed via nucleophilic acyl substitution.
The generally accepted mechanism for nucleophilic acyl substitution of benzoyl chlorides is a two-step addition-elimination pathway. acs.orgacs.orgwolfram.com
Nucleophilic Addition: The nucleophile (e.g., H₂O, ROH, RNH₂) attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. acs.org
Elimination: The tetrahedral intermediate is typically unstable. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. acs.org In the case of neutral nucleophiles like water or amines, a final deprotonation step occurs to yield the neutral product and HCl. wolfram.com
DFT calculations allow for the precise mapping of the potential energy surface for this reaction. Key objectives of such a study would be to locate the transition state (TS) for the rate-determining step and calculate its associated activation energy (Ea).
Transition State Geometry: For the addition-elimination mechanism, the rate-determining step can be either the initial nucleophilic attack or the collapse of the tetrahedral intermediate, depending on the nucleophile and solvent. DFT can optimize the geometry of the transition state, revealing the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-chlorine bond. For instance, in the reaction with an amine, the TS would feature a partially formed C-N bond and an elongated C-Cl bond, with the carbonyl carbon moving from a trigonal planar to a more tetrahedral geometry.
Activation Energy (Ea): The activation energy is the energy difference between the reactants and the transition state. A lower Ea corresponds to a faster reaction rate. DFT calculations can provide quantitative estimates of these barriers. By comparing the calculated activation energies for the reaction of this compound with different nucleophiles, one could predict the relative rates of these reactions. The electron-donating nature of the alkoxy substituents is expected to slightly destabilize the ground state and potentially stabilize the positively charged character that can develop in certain transition states, thereby influencing the activation barrier. For example, in solvolysis reactions that proceed through a more dissociative (Sₙ1-like) mechanism, electron-donating groups can stabilize the forming acylium cation, lowering the activation energy. acs.org
| Reaction Type | Nucleophile | Key Intermediate | Expected Influence of Substituents on Activation Energy |
| Hydrolysis | H₂O | Tetrahedral Intermediate | Electron-donating groups may slightly increase the barrier for direct nucleophilic attack but can lower it if significant positive charge develops on the carbonyl carbon in the TS. |
| Alcoholysis | ROH | Tetrahedral Intermediate | Similar to hydrolysis; the steric bulk of the alcohol can also influence the activation energy. |
| Aminolysis | RNH₂ | Tetrahedral Intermediate | Generally a very fast reaction; DFT can help rationalize selectivity in competitive reactions. |
| Friedel-Crafts Acylation | Arene | Acylium Ion Complex | Electron-donating groups on the benzoyl chloride can disfavor the formation of the electrophilic acylium ion, potentially increasing the activation barrier. |
Molecular Dynamics Simulations for Solvent and Conformational Effects
The reactivity of a molecule in solution is not solely determined by its intrinsic electronic properties but is also heavily influenced by its interactions with the surrounding solvent and its accessible conformations. Molecular Dynamics (MD) simulations can model the time-dependent behavior of the solute-solvent system, providing critical insights into how these factors modulate the reactivity of this compound.
Solvent Effects: Solvents can affect reaction rates and mechanisms in several ways:
Solvation of Reactants and Transition States: Polar solvents can stabilize charged or highly polar transition states more than the reactants, thereby lowering the activation energy and accelerating the reaction. For the nucleophilic acyl substitution of this compound, the transition state leading to the tetrahedral intermediate is highly polar. MD simulations can reveal the specific arrangement of solvent molecules (the solvent shell) around the reactant and the transition state, quantifying the differential stabilization.
Explicit Solvent Participation: In solvolysis reactions (e.g., hydrolysis or alcoholysis), solvent molecules act as the nucleophile. MD simulations, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model the explicit role of one or more solvent molecules in the reaction, such as forming hydrogen bond networks that facilitate proton transfer during the reaction. Studies on the solvolysis of benzoyl chlorides have shown that the mechanism can shift from a bimolecular addition-elimination pathway to a more unimolecular Sₙ1-like pathway depending on the solvent's ionizing power and nucleophilicity. acs.orgarxiv.org
Conformational Effects: The three-dimensional shape of this compound can also impact its reactivity. The key conformational degrees of freedom include the rotation around the C(aryl)-C(carbonyl) bond and the rotations within the isobutoxy group.
Rotation of the Acyl Chloride Group: The dihedral angle between the plane of the benzene (B151609) ring and the C-CO-Cl plane is crucial. For unsubstituted benzoyl chloride, a planar conformation is preferred, allowing for maximum conjugation between the carbonyl group and the aromatic ring. acs.orgucalgary.ca However, bulky substituents, particularly at the ortho positions, can force the carbonyl group out of the plane. While the substituents in this compound are not in the ortho positions, their steric and electronic influence, along with solvent interactions, determines the conformational equilibrium. MD simulations can sample these conformational states and determine their relative populations. A non-planar conformation could reduce conjugation, potentially increasing the electrophilicity of the carbonyl carbon and affecting the reaction rate.
Isobutoxy Group Conformation: The flexibility of the isobutoxy chain means it can adopt multiple conformations. These conformations can influence the solvation shell around the molecule and could, in principle, sterically hinder the approach of a nucleophile to the reaction center, although this effect is likely to be minor.
| Effect | Description | Relevance to this compound |
| Solvent Stabilization | Preferential solvation of the polar transition state compared to the reactant ground state. | Polar protic solvents are expected to significantly accelerate solvolysis by stabilizing the tetrahedral intermediate/TS. |
| Conformational Equilibrium | Balance between planar and non-planar arrangements of the benzoyl group relative to the aromatic ring. | The planar conformer is likely dominant, but solvent interactions and thermal fluctuations can lead to transient non-planar structures that may exhibit different reactivity. |
| Steric Hindrance | The isobutoxy group could potentially shield the carbonyl carbon from nucleophilic attack. | The effect is likely minimal due to the group's position and flexibility, but could be probed by MD simulations. |
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. For this compound, theoretical methods can be employed to forecast its reactivity and selectivity in novel chemical transformations beyond standard acylation reactions.
Predicting Reactivity: The relative reactivity of this compound compared to other substituted benzoyl chlorides can be predicted by calculating and comparing fundamental properties.
Activation Barriers: The most direct way to predict reactivity is to calculate the activation energy (ΔG‡) for a given transformation. By comparing the calculated ΔG‡ for a novel reaction using different substrates (e.g., 4-nitrobenzoyl chloride vs. This compound), a quantitative prediction of their relative rates can be made.
Reactivity Indices: DFT-based reactivity indices, such as the global nucleophilicity index (N) and electrophilicity index (ω), can be used to compare the reactivity of a series of compounds. For reactions where the benzoyl chloride acts as the electrophile, its electrophilicity index can be correlated with its reactivity. acs.org
Predicting Selectivity: Many reactions can yield multiple products. Computational methods are invaluable for predicting which product will be favored (selectivity).
Regioselectivity: In reactions like Friedel-Crafts acylation, the acyl group can add to different positions on an aromatic substrate. DFT can be used to predict the regioselectivity by calculating the activation energies for attack at each possible position. The pathway with the lowest energy barrier will correspond to the major product. Furthermore, local reactivity indices like the Parr functions (P(r)) can be calculated for the nucleophilic substrate to identify the most nucleophilic sites, which are the most likely points of attack. acs.org
Chemoselectivity: In molecules with multiple functional groups, a reagent might react with more than one. Computational modeling can predict chemoselectivity by comparing the activation barriers for the reaction at each functional group. For example, if a novel reagent could potentially react with the acyl chloride or one of the ether linkages in this compound, DFT could determine the kinetically favored pathway.
| Predictive Goal | Computational Approach | Example Application |
| Relative Reactivity | Comparison of calculated activation energies (ΔG‡) for a series of substituted benzoyl chlorides. | Predicting whether this compound will react faster or slower than benzoyl chloride in a novel coupling reaction. |
| Thermodynamic Feasibility | Calculation of the overall reaction free energy (ΔG_rxn). | Determining if a proposed cycloaddition reaction is thermodynamically possible. |
| Regioselectivity | Calculation of activation barriers for attack at different sites; analysis of local reactivity indices (Parr functions). | Predicting the major isomer in the Friedel-Crafts acylation of a substituted anisole (B1667542) with this compound. |
| Chemoselectivity | Comparison of activation barriers for reaction at different functional groups within the molecule. | Predicting whether a novel reducing agent will reduce the acyl chloride to an aldehyde or cleave one of the ether bonds. |
These predictive capabilities allow for the in silico screening of potential reactions, saving significant time and resources in the laboratory.
Machine Learning Applications in Spectroscopic Data Analysis for Acyl Halides
The analysis of spectroscopic data is essential for the characterization and quality control of chemical compounds. Machine learning (ML), a subset of artificial intelligence, is emerging as a powerful tool to automate and enhance the interpretation of complex spectral data for acyl halides like this compound.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a fingerprint of a molecule based on its vibrational modes and the magnetic environments of its nuclei, respectively. While experienced chemists can interpret these spectra, ML offers a way to perform this analysis rapidly, quantitatively, and on a large scale.
Functional Group Identification: A primary application of ML in spectroscopy is the identification of functional groups. Acyl chlorides have a characteristic and strong carbonyl (C=O) stretching absorption in their IR spectra, typically at a high frequency (around 1800 cm⁻¹). ucalgary.calibretexts.org ML models, such as decision trees, random forests, or neural networks, can be trained on large libraries of IR spectra. acs.orgresearchgate.net The model learns to recognize the pattern of peaks associated with the acyl chloride group and can then be used to automatically classify unknown compounds or detect the presence of the acyl chloride functional group in a reaction mixture. This can be extended to distinguish between different types of carbonyl compounds (e.g., ketones, esters, acyl chlorides) based on the precise position and shape of the carbonyl peak. acs.org
Quantitative Analysis: ML algorithms, particularly regression models like partial least squares (PLS) regression or neural networks, can be used for quantitative analysis of mixtures. By training a model on spectra of mixtures with known concentrations, it can learn the correlation between spectral features and the concentration of each component. This could be applied to monitor the progress of a reaction involving this compound by predicting its concentration in real-time from IR or Raman spectra of the reaction mixture.
| ML Application | Spectroscopic Technique | Description | Potential Use for Acyl Halides |
| Classification | IR, Raman | A model is trained to assign a spectrum to a specific class (e.g., "contains acyl chloride"). | Automated quality control to confirm the presence of the acyl chloride group and absence of starting carboxylic acid. |
| Regression | IR, Raman | A model predicts a continuous value (e.g., concentration) from a spectrum. | Real-time monitoring of reaction kinetics by quantifying the consumption of the acyl chloride. |
| Spectrum Prediction | NMR, IR | A model generates a predicted spectrum based on a molecular structure. | Structure verification and aiding in the assignment of complex experimental spectra. |
| Data Enhancement | All | Algorithms can be used for noise reduction, baseline correction, and deconvolution of overlapping peaks. | Improving the quality of raw spectral data for more accurate manual or automated analysis. |
By leveraging large datasets of spectral information, ML models can uncover subtle correlations that may not be obvious to a human observer, leading to more accurate and efficient spectroscopic analysis of acyl halides.
Future Research Directions in Acyl Chloride Chemistry with Emphasis on 4 Isobutoxy 3 Methoxybenzoyl Chloride
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which raise environmental and safety concerns due to their toxicity and the generation of corrosive byproducts like HCl and SO₂. wikipedia.orglibretexts.org Future research is intensely focused on developing greener and more sustainable synthetic methodologies.
A primary goal is the replacement of hazardous chlorinating agents with more benign alternatives. Solid-supported reagents or catalytic systems that can be easily recovered and recycled are of significant interest. Furthermore, the use of bio-based and renewable solvents, such as Cyrene™, is being explored to replace conventional chlorinated solvents like dichloromethane (B109758), thereby reducing the environmental impact of the synthesis process. rsc.org Another avenue involves developing one-pot syntheses from carboxylic acids that minimize waste and improve atom economy. For 4-Isobutoxy-3-methoxybenzoyl chloride, this would mean developing a route from its parent carboxylic acid, 4-isobutoxy-3-methoxybenzoic acid, that avoids harsh reagents and minimizes purification steps. The synthesis of this precursor itself can be optimized from readily available starting materials like 3-methoxy-4-hydroxybenzoic acid. mdpi.com
Exploration of Under-explored Reaction Manifolds
While the classical reactivity of acyl chlorides in nucleophilic acyl substitution is well-established, future research aims to uncover and exploit novel reaction pathways. chemistrysteps.comyoutube.com Transition metal-catalyzed cross-coupling reactions involving acyl chlorides have emerged as a powerful tool for carbon-carbon bond formation. tnstate.edu For a molecule like this compound, this opens up possibilities for its use in reactions such as Suzuki, Sonogashira, or Heck-type couplings to generate complex ketone structures that are valuable in medicinal chemistry and materials science.
Another area of growing interest is the participation of acyl chlorides in radical reactions. acs.org Photoredox catalysis, for instance, can enable the generation of acyl radicals from acyl chlorides under mild conditions, which can then participate in a variety of transformations that are complementary to traditional polar reactions. Exploring the potential of this compound in these new catalytic cycles could lead to the discovery of novel molecular architectures.
Advancements in Stereoselective Applications
The development of catalytic asymmetric methods is a cornerstone of modern organic synthesis. For acyl chlorides, this translates to their use in reactions that create chiral centers with high enantioselectivity. Future research will focus on the design of new chiral catalysts—both metal-based and organocatalysts—that can control the stereochemical outcome of reactions involving acyl chlorides. oup.com
Kinetic resolution of racemic alcohols and amines using chiral acylating agents or catalysts is a well-known strategy. However, more advanced applications are emerging, such as the nickel-catalyzed enantioselective coupling of acid chlorides with other prochiral or racemic partners. acs.org Applying these methods to this compound could provide stereoselective access to a wide range of chiral esters, amides, and ketones. These chiral building blocks are of immense value in the synthesis of pharmaceuticals and other biologically active molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov The high reactivity and potential hazards associated with acyl chlorides and their synthesis make them ideal candidates for flow chemistry applications. acs.org Generating and using this compound in a continuous flow system would allow for its on-demand production, minimizing the risks associated with its storage and handling. mdpi.comresearchgate.net
Automated synthesis platforms, which often integrate flow reactors, can utilize acyl chlorides as key building blocks for the rapid generation of compound libraries for drug discovery and materials science. By programming a sequence of reactions, an automated system could take simple precursors and, through a multi-step process involving the in-situ formation and reaction of this compound, generate a diverse array of target molecules with minimal manual intervention.
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry and theoretical modeling are becoming increasingly powerful tools in predicting and understanding chemical reactivity. For acyl chlorides, computational methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict activation barriers, and understand the factors controlling selectivity. researchgate.net
In the future, these tools will be used not just for analysis but for the de novo design of new reagents and catalysts. For a molecule like this compound, computational studies could predict its reactivity in various unexplored transformations. Furthermore, by modeling the interaction of the acyl chloride with different catalyst systems, it may be possible to design catalysts that are specifically tailored to enhance reactivity or to control stereoselectivity for this particular substrate. Research is also being directed towards computationally adjusting the stability and reactivity of the acyl chloride functional group itself through electronic effects, which could lead to the development of novel, tunable acylating agents. rsc.org
Q & A
Q. What safety protocols should researchers follow when handling 4-Isobutoxy-3-methoxybenzoyl chloride?
Methodological Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact. Check glove integrity before use .
- Ventilation: Work in a fume hood to prevent inhalation of vapors. Use respiratory protection if high concentrations are unavoidable .
- Emergency Measures: For skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for ≥15 minutes and seek medical help .
- Storage: Keep containers sealed in a dry, ventilated area away from moisture and incompatible substances (e.g., bases, alcohols) .
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer: A common method involves converting the corresponding benzoic acid to the acid chloride:
Reagents: Use oxalyl chloride (2 equiv.) in dry dichloromethane (DCM) with a catalytic amount of DMF .
Procedure: Stir under inert gas (N₂) at room temperature for 90 minutes.
Workup: Remove solvent in vacuo to isolate the crude acid chloride, which can be used directly without purification .
Table 1: Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Dry DCM |
| Catalyst | 1 drop DMF |
| Reaction Time | 90 minutes |
| Temperature | Room temperature |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR to confirm substitution patterns (e.g., isobutoxy and methoxy groups). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS): Use electron ionization (EI-MS) or ESI-MS to verify molecular ion peaks (e.g., [M–H]⁻ or [M+Na]⁺) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1750 cm⁻¹ and ether (C-O) bands at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound?
Methodological Answer:
- Moisture Control: Use anhydrous solvents (e.g., DCM distilled over P₂O₅) and maintain an inert atmosphere (N₂/Ar) .
- Temperature: Conduct reactions at 0–5°C to slow hydrolysis kinetics.
- Additives: Incorporate molecular sieves (3Å) to scavenge trace water .
- Monitoring: Track reaction progress via TLC or in-situ IR to detect carboxylic acid byproducts.
Q. How should discrepancies in NMR or mass spectral data be resolved when analyzing derivatives?
Methodological Answer:
- Purity Verification: Recrystallize or chromatograph samples to remove impurities that cause split peaks .
- Isotopic Labeling: Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR.
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Structural Confirmation: Perform X-ray crystallography (e.g., using SHELX software for refinement) to resolve ambiguities in substitution patterns .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for reactions with amines or alcohols.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DCM) to assess steric hindrance from the isobutoxy group .
- Docking Studies: Predict binding affinities in enzymatic catalysis (e.g., lipase-mediated acylations) using AutoDock Vina .
Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using -labeled water to detect carbocation intermediates (indicative of SN1) .
- Stereochemical Analysis: Monitor retention/inversion of configuration in chiral derivatives (e.g., using polarimetry or chiral HPLC) .
- Solvent Effects: Test reactions in polar protic (e.g., water) vs. polar aprotic (e.g., DMF) solvents to observe rate dependence on solvent polarity .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data in published studies?
Methodological Answer:
- Meta-Analysis: Compare data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed journals) to identify outliers .
- Experimental Replication: Synthesize the compound under controlled conditions and reacquire spectral data.
- Error Source Identification: Check for common artifacts (e.g., solvent peaks in NMR, matrix effects in MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
